N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-4-15-7-10-20(28-15)29(25,26)22-14-6-9-18-16(12-14)21(24)23(3)17-11-13(2)5-8-19(17)27-18/h5-12,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMVEPXTBFYEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
Structural Characteristics
The compound features a dibenzodiazepine core fused with an oxazepine ring, which is further substituted with a sulfonamide group. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 921899-27-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific receptors or enzymes involved in disease processes.
- Receptor Interaction : Preliminary data indicate that similar compounds within the dibenzo[b,f][1,4]oxazepine family exhibit selective inhibition of dopamine D2 receptors .
- Enzyme Inhibition : The sulfonamide moiety may contribute to the inhibition of carbonic anhydrase or other relevant enzymes, impacting physiological processes such as acid-base balance and fluid secretion.
Therapeutic Applications
The compound is being investigated for potential applications in treating various conditions:
- Neurological Disorders : Due to its interaction with dopamine receptors, it may have implications in treating disorders like schizophrenia or Parkinson's disease.
- Antimicrobial Activity : Some derivatives have shown promise in antimicrobial assays, suggesting potential use as antibacterial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Activity : A related compound demonstrated significant cytotoxic effects against cancer cell lines, indicating potential for further development .
- Neuropharmacological Evaluation : Research has shown that certain dibenzo[b,f][1,4]oxazepines exhibit anxiolytic and antidepressant-like effects in animal models .
Comparison with Similar Compounds
Dibenzooxazepine vs. Dibenzothiazepine
The target compound’s dibenzooxazepine core (oxygen atom at position 1) contrasts with dibenzothiazepine derivatives (sulfur at position 1), such as those in –3. For example, dibenzothiazepines like 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () exhibit distinct LCMS retention times (RT = 5.27 min, m/z 421.0 [M+H+]) compared to oxazepine analogs due to polarity differences .
Substituent Effects on the Core
- Methyl Groups at Positions 8 and 10 : The 8,10-dimethyl substitution in the target compound introduces steric hindrance, which is absent in analogs like N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (, m/z 421.1 [M+H+]) . This modification may enhance metabolic stability by shielding reactive sites.
- 11-Oxo Group : Common to all compared compounds, this ketone group is critical for hydrogen bonding with receptor residues.
Sulfonamide vs. Carboxamide Linkages
The sulfonamide group in the target compound differs from carboxamide-linked analogs (e.g., 10-Ethyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide , ). Sulfonamides are stronger electron-withdrawing groups, which may enhance binding affinity to polar receptor pockets. For instance, 5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide () shares the sulfonamide moiety but substitutes chlorine for the ethyl group on the thiophene ring, leading to differences in lipophilicity (ClogP: ~3.5 vs. ~4.2 for the ethyl analog) .
Substituent Variations on the Sulfonamide/Thiophene Moiety
- 4-Methylbenzenesulfonamide : In N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide (), the benzene ring substituent modulates solubility and receptor selectivity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable in the evidence, inferences can be drawn from analogs:
- Receptor Binding : Dibenzothiazepine carboxamides (e.g., compound 29 in ) show D2 receptor antagonism (IC50: 10–100 nM), suggesting the target compound’s sulfonamide group may alter potency .
- Metabolic Stability : The 5-ethylthiophene group may reduce oxidative metabolism compared to chlorinated or methoxy-substituted analogs .
Q & A
Q. Critical Conditions :
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvents : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance solubility and reaction efficiency .
- Catalysts : Employ Pd-based catalysts for cross-coupling steps to improve regioselectivity .
Q. Table 1: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, 70°C, 12h | 65–75 | |
| Sulfonamide coupling | 5-ethylthiophene-2-sulfonyl chloride, pyridine | 50–60 |
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns (e.g., methyl groups at positions 8 and 10, ethylthiophene sulfonamide moiety). Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ 10–12 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated for : 479.12 g/mol) via ESI-MS or MALDI-TOF .
Advanced: How does the 5-ethylthiophene sulfonamide group influence enzyme inhibition efficacy compared to other sulfonamide derivatives?
Methodological Answer:
The 5-ethylthiophene sulfonamide moiety enhances hydrophobic interactions and electron-withdrawing effects , improving binding to enzyme active sites (e.g., carbonic anhydrase or kinase targets). Comparative studies with analogs show:
- Increased potency : Ethyl substitution improves membrane permeability compared to methyl or phenyl derivatives .
- Selectivity : Thiophene’s planar structure reduces off-target effects vs. bulkier aryl sulfonamides .
Q. Table 2: Comparative IC Values
| Derivative | Target Enzyme | IC (nM) | Reference |
|---|---|---|---|
| 5-Ethylthiophene | Carbonic Anhydrase IX | 12.3 ± 1.2 | |
| 4-Methoxybenzene | Carbonic Anhydrase IX | 45.6 ± 3.8 | |
| Phenyl | Kinase X | 210 ± 15 |
Advanced: What strategies resolve discrepancies in biological activity data across dibenzo[b,f][1,4]oxazepine studies?
Methodological Answer:
Discrepancies often arise from structural variations (e.g., substituent electronegativity) or assay conditions . Mitigation strategies include:
Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
Structure-Activity Relationship (SAR) analysis : Compare logP, pKa, and steric parameters to isolate substituent effects .
Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and validate experimental IC values .
Case Study : Conflicting IC values for methyl vs. ethyl derivatives were resolved by adjusting assay pH to 7.4, aligning with physiological conditions .
Advanced: What in silico methods predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns to assess stability of the sulfonamide-enzyme hydrogen bond network .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .
- Pharmacophore Modeling : Map essential features (e.g., sulfonamide’s sulfonyl group) using tools like Schrödinger’s Phase .
Validation : Correlate in silico binding scores (e.g., Glide XP scores < -8 kcal/mol) with experimental IC values to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
